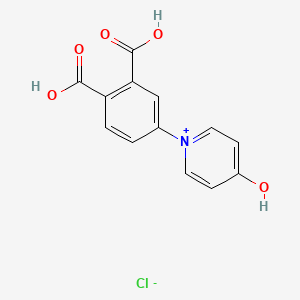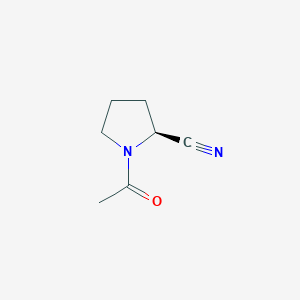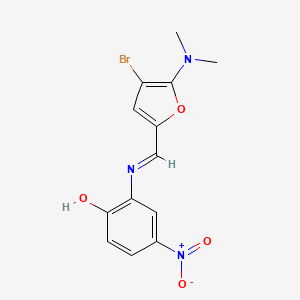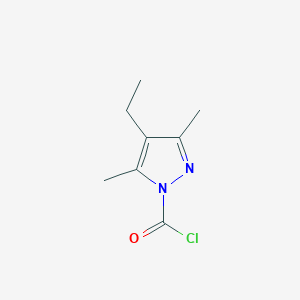
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a hydroxyl group and two carboxylic acid groups on the phenyl ring, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dicarboxybenzaldehyde and 4-hydroxypyridine.
Condensation Reaction: The 3,4-dicarboxybenzaldehyde undergoes a condensation reaction with 4-hydroxypyridine in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinium nitrogen or the phenyl ring, leading to the formation of various derivatives.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride can be compared with similar compounds such as:
2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride: Known for its use in the synthesis of polyimides with high thermal stability.
3,4-Dicarboxyphenylboronic acid: Used in organic synthesis and as a building block for boron-containing compounds.
4-Hydroxy-3,5-dicarboxyphenylacetic acid: Studied for its potential biological activities and applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C13H10ClNO5 |
|---|---|
Molekulargewicht |
295.67 g/mol |
IUPAC-Name |
4-(4-hydroxypyridin-1-ium-1-yl)phthalic acid;chloride |
InChI |
InChI=1S/C13H9NO5.ClH/c15-9-3-5-14(6-4-9)8-1-2-10(12(16)17)11(7-8)13(18)19;/h1-7H,(H2,16,17,18,19);1H |
InChI-Schlüssel |
SFKAMROWPBQWOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+]2=CC=C(C=C2)O)C(=O)O)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)



![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)
![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)


